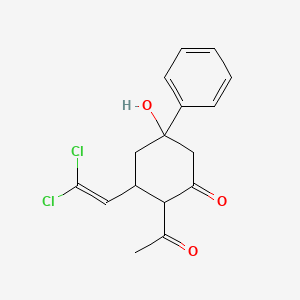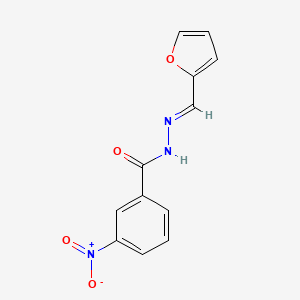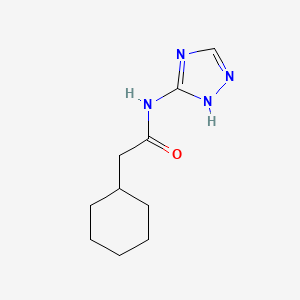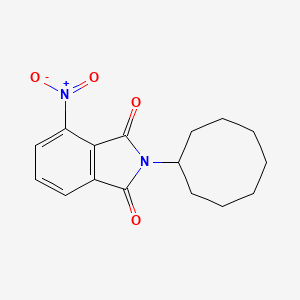
1-(3,4-dimethoxybenzyl)-4-methylpiperazine
Vue d'ensemble
Description
1-(3,4-dimethoxybenzyl)-4-methylpiperazine is a useful research compound. Its molecular formula is C14H22N2O2 and its molecular weight is 250.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 250.168127949 g/mol and the complexity rating of the compound is 242. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Analysis of Dimethoxybenzyl-N-methylpiperazines
A study by Abdel-Hay, Deruiter, and Clark (2013) focused on the gas chromatography and mass spectrometry (GC/MS) analysis of dimethoxybenzyl-N-methylpiperazines, a class of substances with potential as designer drugs. This research provides crucial insights into the fragmentation patterns and chemical properties of these compounds, contributing to our understanding of their potential applications in scientific research (Abdel-Hay, Deruiter, & Clark, 2013).
Protecting Group in Organic Synthesis
Grunder-Klotz and Ehrhardt (1991) explored the use of the 3,4-dimethoxybenzyl moiety as a novel N-protecting group in the synthesis of thiazetidine derivatives. This application highlights its potential in facilitating complex organic synthesis processes (Grunder-Klotz & Ehrhardt, 1991).
Biological Evaluation of Antioxidant Piperazines
Saadeh et al. (2017) described the synthesis and evaluation of antioxidant capacities of various arylpiperazines. This research provides a foundation for understanding the potential therapeutic uses of these compounds in medical science, especially concerning their antioxidant properties (Saadeh et al., 2017).
GC-MS Studies on Dimethoxybenzoyl-N-methylpiperazines
Another study by Abdel-Hay, Terrell, Deruiter, and Clark (2014) focused on the synthesis and evaluation of dimethoxybenzoyl-N-methylpiperazines using GC-MS and FTIR studies. These analyses are crucial for understanding the structural and chemical properties of these compounds, which can be applied in various research and industrial settings (Abdel-Hay, Terrell, Deruiter, & Clark, 2014).
Novel Synthesis Processes
Su Wei-ke (2008) described a novel method to synthesize L-α-(3,4-dimethoxybenzyl)-α-ureidopropanoic acid. This research contributes to the development of new synthetic pathways, potentially expanding the applications of these compounds in pharmaceuticals and chemical industries (Su Wei-ke, 2008).
Synthesis and Characterization of Complexes
Amudha, Thirumavalavan, and Kandaswamy (1999) worked on synthesizing and characterizing phenoxo-bridged dicopper(II) complexes derived from unsymmetrical binucleating ligands. This research could have implications for the development of new materials and catalysts in chemical processes (Amudha, Thirumavalavan, & Kandaswamy, 1999).
Propriétés
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-4-methylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-15-6-8-16(9-7-15)11-12-4-5-13(17-2)14(10-12)18-3/h4-5,10H,6-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAKUQMPNSSVAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B5590383.png)


![(3S,4S)-4-morpholin-4-yl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol](/img/structure/B5590416.png)
![2-(4-methyl-2-pyridinyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5590422.png)
![{2-methoxy-5-[1-(3-methylbutyl)-1H-pyrazol-4-yl]phenyl}methanol](/img/structure/B5590425.png)


![2-[2-phenyl-4-(1-pyrrolidinylcarbonyl)-1H-imidazol-5-yl]phenol](/img/structure/B5590463.png)
![10-(4-isopropylphenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one](/img/structure/B5590468.png)
![2-[benzyl(tert-butyl)amino]-1-[(3-methyl-4-nitrophenoxy)methyl]ethyl 2-furoate](/img/structure/B5590472.png)
![3-(3-chloro-1H-1,2,4-triazol-5-yl)-N-{[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl}propanamide](/img/structure/B5590473.png)
![N-[(3S,4S)-4-ethoxy-1-methylpyrrolidin-3-yl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5590482.png)
![8-methoxy-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-3-chromanecarboxamide](/img/structure/B5590486.png)
